molecular formula C12H15NO2 B7473642 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone

Cat. No. B7473642
M. Wt: 205.25 g/mol
InChI Key: SXRZNXLFPMTBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone, also known as PHENYLPIRACETAM, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in 1983 by the pharmaceutical company Parke-Davis. PHENYLPIRACETAM is a member of the racetam family of drugs, which are known for their ability to improve memory, learning, and concentration.

Scientific Research Applications

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration in both animals and humans. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has also been studied for its potential to treat cognitive disorders such as Alzheimer's disease and dementia.

Mechanism of Action

The exact mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is not fully understood. However, it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory, learning, and attention. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM may also increase the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been shown to increase cerebral blood flow and oxygen consumption in the brain. It may also increase glucose uptake and utilization in the brain. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long half-life in the body. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is also well-tolerated in animals and humans, with few reported side effects. However, 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM may be expensive to purchase, and it may not be readily available in some countries.

Future Directions

There are several future directions for the study of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM. One area of research is the potential use of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM as a treatment for cognitive disorders such as Alzheimer's disease and dementia. Another area of research is the development of new analogs of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM with improved cognitive-enhancing effects. Finally, the safety and long-term effects of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM should be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration in both animals and humans. 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM has several advantages for lab experiments, including its ease of synthesis and purification, long half-life, and well-tolerated side effects. However, further research is needed to fully understand its mechanism of action and potential applications for treating cognitive disorders.

Synthesis Methods

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketoneTAM is synthesized by the reaction of 2-oxo-pyrrolidine with 2-hydroxy-5-methylbenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide. The resulting product is then purified by recrystallization.

properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZNXLFPMTBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-5-methylphenyl)-pyrrolidin-1-ylmethanone

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